molecular formula C20H20N4O2S2 B2496475 5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-90-7

5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2496475
CAS No.: 1021262-90-7
M. Wt: 412.53
InChI Key: UDSLWYJWAIKRJN-UHFFFAOYSA-N
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Description

5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications

Thiazole and Thiazolidinedione Derivatives Synthesis

Research on thiazole and thiazolidinedione derivatives, which are structurally related to the specified compound, focuses on the synthesis of these molecules due to their potential biological activities. For instance, the study by Paepke et al. (2009) revisited the synthesis of thiazoles using 1,3,4-oxadiazoles and explored their application in sugar chemistry to produce derivatives with potentially better stabilized push-pull systems (Paepke et al., 2009).

Biological Activity of Thiazolidinedione Derivatives

Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with various biological activities. The compounds exhibited antibacterial and antifungal activities, demonstrating the potential medicinal applications of such derivatives (Mohanty et al., 2015).

Synthesis and Application of Pyrimidine Derivatives

El-Gazzar et al. (2006) focused on synthesizing polynuclear heterocycles, including thienopyrimidine derivatives, due to their high biological activities, such as acting as inhibitors of adenosine kinase and showing anticancer activities. This indicates the potential of pyrimidine derivatives in pharmaceutical research (El-Gazzar et al., 2006).

Properties

IUPAC Name

5-[(E)-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H3,23,24,25,26,27)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJXYZBRXCZLQB-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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